5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-(2-amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13FN2O2/c1-16-8-4-2-6(12)11(13)10(8)7-3-5-9(15)14-7/h2,4,7H,3,5,13H2,1H3,(H,14,15) |
InChI Key |
ZKXKAXGXGNCHCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N)C2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-fluoro-6-methoxybenzaldehyde and pyrrolidin-2-one.
Condensation Reaction: The aldehyde group of 2-amino-3-fluoro-6-methoxybenzaldehyde reacts with the amine group of pyrrolidin-2-one under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidin-2-one ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluoro groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-3-fluorophenyl)pyrrolidin-2-one
- 5-(2-Amino-6-methoxyphenyl)pyrrolidin-2-one
- 5-(2-Amino-3-chloro-6-methoxyphenyl)pyrrolidin-2-one
Uniqueness
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Biological Activity
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one, a compound with the CAS number 2092594-59-5, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as insights from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H13FN2O
- Molecular Weight : 220.23 g/mol
- Functional Groups : The presence of an amino group, a methoxy group, and a fluorine atom contributes to its reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several strains.
Key Findings
- Fungal Strains Tested : The compound was assessed against Candida albicans and other fungal pathogens.
- Efficacy : It demonstrated MIC values that suggest moderate antifungal activity, comparable to other known antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances antibacterial activity |
| Fluorine Atom | Increases lipophilicity, improving membrane penetration |
| Amino Group | Contributes to hydrogen bonding with bacterial targets |
Case Studies and Research Findings
-
Study on Pyrrolidine Derivatives :
- A comprehensive study evaluated multiple pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications on the pyrrolidine ring significantly influenced biological activity, with specific substitutions leading to enhanced efficacy against both bacterial and fungal strains .
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
